molecular formula C37H74ClNO4 B14406584 dihexadecyl (2S)-2-aminopentanedioate;hydrochloride CAS No. 86304-25-8

dihexadecyl (2S)-2-aminopentanedioate;hydrochloride

Cat. No.: B14406584
CAS No.: 86304-25-8
M. Wt: 632.4 g/mol
InChI Key: WXQRFHDZYNZLOD-XLQCLRHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its dihexadecyl groups and the presence of an amino group attached to a pentanedioate backbone, along with a hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihexadecyl (2S)-2-aminopentanedioate;hydrochloride typically involves the esterification of hexadecanol with (2S)-2-aminopentanedioic acid. This reaction is often catalyzed by acidic conditions to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include dihexadecyl alcohols, carboxylic acids, and substituted amides or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the formation of micelles and vesicles for drug delivery systems.

    Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Industry: The compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of dihexadecyl (2S)-2-aminopentanedioate;hydrochloride involves its interaction with lipid membranes. The dihexadecyl groups insert into the lipid bilayer, while the amino group can form hydrogen bonds with surrounding molecules. This interaction can alter membrane fluidity and permeability, making it useful in drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

    Dihexadecyl phosphate: Similar in structure but lacks the amino group.

    Dihexadecyl succinate: Contains a succinate backbone instead of pentanedioate.

    Dihexadecyl malonate: Features a malonate backbone.

Uniqueness

Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride is unique due to the presence of the amino group, which provides additional functionality for chemical reactions and interactions with biological molecules. This makes it particularly valuable in applications requiring specific interactions with proteins or other biomolecules.

Properties

CAS No.

86304-25-8

Molecular Formula

C37H74ClNO4

Molecular Weight

632.4 g/mol

IUPAC Name

dihexadecyl (2S)-2-aminopentanedioate;hydrochloride

InChI

InChI=1S/C37H73NO4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34,38H2,1-2H3;1H/t35-;/m0./s1

InChI Key

WXQRFHDZYNZLOD-XLQCLRHOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N.Cl

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.